2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide is a complex organic compound that features a chlorophenoxy group, a pyrazole ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 2-(1H-pyrazol-1-yl)ethanol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.
Agrochemicals: The compound can be used in the development of pesticides or herbicides.
Material Science: Its properties make it suitable for use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, while the pyrazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide
- 2-(4-fluorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide
- 2-(4-methylphenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3/c1-17(2,24-15-6-4-14(18)5-7-15)16(22)19-9-12-23-13-11-21-10-3-8-20-21/h3-8,10H,9,11-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZPXCRZZQBJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCOCCN1C=CC=N1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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